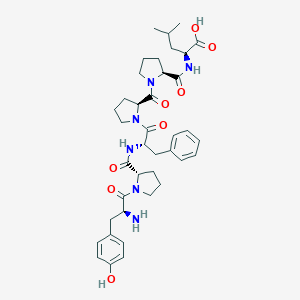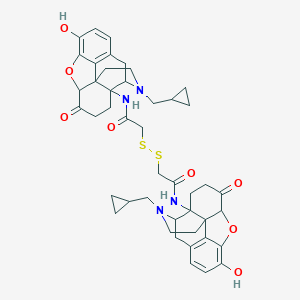
N-Cyclopropylmethyl-tamo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclopropylmethyl-tamo is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) that is widely used in breast cancer treatment. N-Cyclopropylmethyl-tamo has been found to have a similar mechanism of action to tamoxifen but with improved properties that make it a promising candidate for scientific research.
Mécanisme D'action
The mechanism of action of N-Cyclopropylmethyl-tamo is similar to that of tamoxifen. It works by binding to estrogen receptors and modulating their activity. This results in a decrease in the proliferation of estrogen-sensitive cells, making it a potential candidate for cancer treatment and prevention.
Effets Biochimiques Et Physiologiques
N-Cyclopropylmethyl-tamo has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of estrogen-sensitive breast cancer cells, making it a potential candidate for breast cancer treatment. It has also been found to have neuroprotective effects and can improve cognitive function in animal models. Additionally, it has been found to have anti-inflammatory effects and can reduce the severity of inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Cyclopropylmethyl-tamo for lab experiments is its selectivity for estrogen receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. Additionally, its synthetic nature allows for precise control over its concentration and purity. However, one limitation of this compound is its relatively high cost compared to other research chemicals.
Orientations Futures
There are several future directions for research on N-Cyclopropylmethyl-tamo. One potential area of study is its use in cancer treatment and prevention. Further research is needed to determine its efficacy in treating various types of cancer and to identify any potential side effects. Additionally, its use in studying estrogen receptor signaling pathways could provide valuable insights into the role of these receptors in various physiological processes. Finally, its potential neuroprotective and anti-inflammatory effects make it a promising candidate for the treatment of various neurological and inflammatory conditions.
In conclusion, N-Cyclopropylmethyl-tamo is a promising compound for scientific research due to its selectivity for estrogen receptors and potential applications in various fields. Its synthesis method is relatively straightforward, and it has been found to have various biochemical and physiological effects. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of N-Cyclopropylmethyl-tamo involves several steps, including the reaction of tamoxifen with cyclopropylmethyl bromide in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-Cyclopropylmethyl-tamo has been studied for its potential applications in various scientific fields. One of the most promising areas of research is its use in studying estrogen receptor signaling pathways. This compound has been found to selectively modulate the activity of estrogen receptors, which can help researchers better understand the role of these receptors in various physiological processes.
Propriétés
Numéro CAS |
155270-53-4 |
|---|---|
Nom du produit |
N-Cyclopropylmethyl-tamo |
Formule moléculaire |
C44H50N4O8S2 |
Poids moléculaire |
827 g/mol |
Nom IUPAC |
N-[3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-[[2-[[3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]amino]-2-oxoethyl]disulfanyl]acetamide |
InChI |
InChI=1S/C44H50N4O8S2/c49-27-7-5-25-17-31-43(11-9-29(51)39-41(43,35(25)37(27)55-39)13-15-47(31)19-23-1-2-23)45-33(53)21-57-58-22-34(54)46-44-12-10-30(52)40-42(44)14-16-48(20-24-3-4-24)32(44)18-26-6-8-28(50)38(56-40)36(26)42/h5-8,23-24,31-32,39-40,49-50H,1-4,9-22H2,(H,45,53)(H,46,54) |
Clé InChI |
CYNYZGWJRWHWPG-UHFFFAOYSA-N |
SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CSSCC(=O)NC78CCC(=O)C9C71CCN(C8CC2=C1C(=C(C=C2)O)O9)CC1CC1 |
SMILES canonique |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CSSCC(=O)NC78CCC(=O)C9C71CCN(C8CC2=C1C(=C(C=C2)O)O9)CC1CC1 |
Synonymes |
14,14'-(dithiobis((2-oxo-2,1-ethanediyl)imino))bis(7,8-dihydro-N-(cyclopropylmethyl)normorphinone) N-cyclopropylmethyl-TAMO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



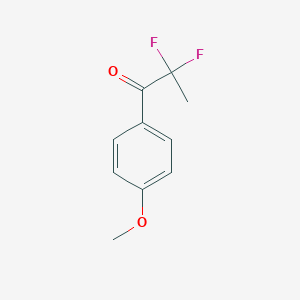
![Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B136110.png)
![[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136114.png)
![Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B136117.png)
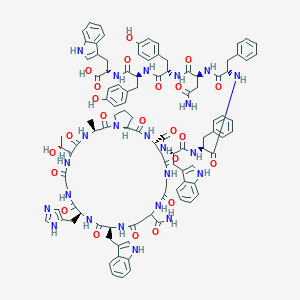
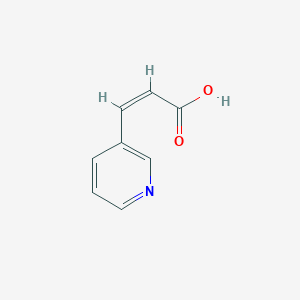
![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)
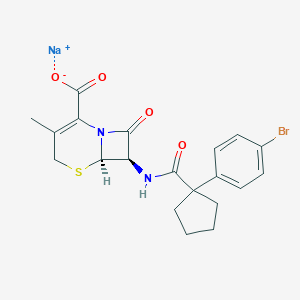



![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)
